![molecular formula C18H18ClNO2 B6025306 2-benzyl-4-(2-chlorobenzoyl)morpholine](/img/structure/B6025306.png)
2-benzyl-4-(2-chlorobenzoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-4-(2-chlorobenzoyl)morpholine is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the morpholine family of compounds, which are widely used in pharmaceuticals, agrochemicals, and other industries.
Mechanism of Action
The mechanism of action of 2-benzyl-4-(2-chlorobenzoyl)morpholine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 2-benzyl-4-(2-chlorobenzoyl)morpholine in lab experiments include its high potency and selectivity for HDAC inhibition, its ability to inhibit cancer cell growth, and its potential applications in drug development. However, there are also limitations to its use, including its relatively low water solubility and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-benzyl-4-(2-chlorobenzoyl)morpholine. One area of focus is the development of more potent and selective HDAC inhibitors based on the structure of the compound. Another area of interest is the investigation of the compound's potential applications in other areas of scientific research, such as neurodegenerative diseases and inflammation. Finally, there is a need for further studies to investigate the safety and toxicity of the compound, particularly in animal models.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations, but it has shown promise as a potential candidate for drug development and other scientific applications.
Synthesis Methods
The synthesis of 2-benzyl-4-(2-chlorobenzoyl)morpholine involves the reaction of 2-chlorobenzoyl chloride with benzylamine in the presence of morpholine. This reaction results in the formation of the target compound, which can be purified by recrystallization. The purity and yield of the compound can be optimized by adjusting the reaction conditions and purification methods.
Scientific Research Applications
2-benzyl-4-(2-chlorobenzoyl)morpholine has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further drug development.
properties
IUPAC Name |
(2-benzylmorpholin-4-yl)-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-9-5-4-8-16(17)18(21)20-10-11-22-15(13-20)12-14-6-2-1-3-7-14/h1-9,15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBHFRSGSJAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.